An In-Depth Technical Guide to 1,1,1,6,6,6-Hexafluorohexane: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 1,1,1,6,6,6-Hexafluorohexane: Properties, Synthesis, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1,1,6,6,6-hexafluorohexane, a partially fluorinated aliphatic hydrocarbon. The introduction of two terminal trifluoromethyl groups on a hexane backbone imparts unique physicochemical properties that are of significant interest in various scientific disciplines, including materials science and medicinal chemistry. This document consolidates available data on its physical and chemical properties, outlines a plausible synthetic pathway, discusses its potential reactivity, and explores prospective applications, particularly within the realm of drug development. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established information with theoretical predictions and expert analysis to offer a holistic and practical resource for the scientific community.
Introduction: The Significance of Strategic Fluorination
The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in modern chemistry, capable of profoundly altering a compound's physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a key pharmacophore in numerous approved pharmaceuticals.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable substituent for enhancing drug efficacy and pharmacokinetic profiles.[3][4]
1,1,1,6,6,6-Hexafluorohexane (C₆H₈F₆) presents a simple yet intriguing molecular architecture: a flexible six-carbon chain flanked by two highly electronegative trifluoromethyl groups. This symmetrical structure suggests unique intermolecular interactions and a distinct chemical behavior compared to its non-fluorinated or perfluorinated counterparts. This guide aims to elucidate the known and predicted properties of this compound, providing a foundational understanding for researchers exploring its potential.
Physicochemical Properties: A Blend of Hydrocarbon and Fluorocarbon Character
Table 1: Physical and Chemical Properties of 1,1,1,6,6,6-Hexafluorohexane
| Property | Value | Source/Comment |
| IUPAC Name | 1,1,1,6,6,6-Hexafluorohexane | [5] |
| CAS Number | 3834-39-7 | [5] |
| Molecular Formula | C₆H₈F₆ | [5] |
| Molecular Weight | 194.12 g/mol | [5] |
| Appearance | Likely a colorless liquid | Inferred from related compounds |
| Boiling Point | Not experimentally determined. Estimated to be in the range of 80-100 °C. | Estimation based on the boiling points of hexane (69 °C) and perfluorohexane (56 °C)[6], with an increase due to higher molecular weight and polarity. |
| Melting Point | Not experimentally determined. | - |
| Density | Not experimentally determined. Expected to be higher than hexane (0.659 g/mL) and lower than perfluorohexane (1.68 g/mL)[6]. | - |
| Vapor Pressure | Not experimentally determined. | - |
| Solubility | Expected to exhibit moderate solubility in a range of organic solvents. Likely immiscible with water. | Inferred from its amphiphilic character. |
| InChI | InChI=1S/C6H8F6/c7-5(8,9)3-1-2-4-6(10,11)12/h1-4H2 | [5] |
| SMILES | C(CCC(F)(F)F)CC(F)(F)F | [5] |
Synthesis and Characterization: A Proposed Pathway and Spectroscopic Expectations
While a specific, detailed experimental protocol for the synthesis of 1,1,1,6,6,6-hexafluorohexane is not prominently published, a plausible synthetic route can be devised based on established methodologies for the introduction of trifluoromethyl groups.
Proposed Synthetic Workflow
A logical approach would involve the double trifluoromethylation of a suitable six-carbon precursor. One such strategy could start from 1,6-hexanediol or a derivative thereof.
Experimental Protocol (Hypothetical):
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Synthesis of 1,6-Dibromohexane: To a stirred solution of 1,6-hexanediol in a suitable solvent (e.g., dichloromethane), slowly add a brominating agent such as phosphorus tribromide (PBr₃) at 0 °C. After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS). Work-up would involve quenching with water, separation of the organic layer, drying, and purification by distillation.
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Trifluoromethylation: The conversion of the terminal bromides to trifluoromethyl groups represents the key challenge. A potential method involves the use of a nucleophilic trifluoromethylating reagent. For instance, the reaction of 1,6-dibromohexane with a copper-trifluoromethyl complex (e.g., generated in situ from CuI and a CF₃ source) could be effective.[7] Alternatively, a radical trifluoromethylation approach using reagents like CF₃I under photolytic or radical initiator conditions could be explored.[6] The reaction would likely be carried out in a polar aprotic solvent like DMF or NMP. Purification would likely involve aqueous work-up followed by fractional distillation.
Spectroscopic Characterization (Predicted)
The structural elucidation of 1,1,1,6,6,6-hexafluorohexane would rely on standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for 1,1,1,6,6,6-Hexafluorohexane
| Technique | Predicted Features |
| ¹H NMR | Two multiplets are expected. The protons on C2 and C5 would appear as a multiplet further downfield due to the electron-withdrawing effect of the CF₃ group. The protons on C3 and C4 would appear as another multiplet at a more upfield position. |
| ¹³C NMR | Three distinct signals are anticipated due to the molecule's symmetry. C1 and C6 would appear as a quartet due to coupling with the three fluorine atoms. C2 and C5 would be shifted downfield relative to a standard hexane chain. C3 and C4 would have a chemical shift closer to that of internal carbons in hexane. |
| ¹⁹F NMR | A single signal, a triplet, is expected due to coupling with the two adjacent protons on C2 and C5. The chemical shift would be in the typical range for a CF₃ group attached to an aliphatic chain. |
| Mass Spec (EI) | The molecular ion peak (m/z = 194) may be observed. Common fragmentation patterns would include the loss of a fluorine atom (M-19), a CF₃ group (M-69), and cleavage of the C-C bonds in the hexane backbone. |
| IR Spectroscopy | Characteristic C-H stretching and bending frequencies for the methylene groups would be present. Strong C-F stretching bands would be prominent in the 1100-1300 cm⁻¹ region. |
Reactivity and Chemical Properties
The chemical reactivity of 1,1,1,6,6,6-hexafluorohexane is largely dictated by the robust C-F bonds and the C-H bonds of the methylene groups.
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Inertness of C-F Bonds: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl groups highly resistant to chemical and thermal degradation. This imparts a high degree of chemical stability to the molecule.
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Reactivity of C-H Bonds: The C-H bonds of the central methylene groups are the most likely sites for chemical transformation. The strong electron-withdrawing effect of the terminal CF₃ groups will influence the reactivity of the adjacent C-H bonds, potentially making them more susceptible to radical abstraction compared to those in unsubstituted hexane.
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Safety Considerations: 1,1,1,6,6,6-Hexafluorohexane is classified as a highly flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources.
Potential Applications in Drug Development and Materials Science
The unique properties of 1,1,1,6,6,6-hexafluorohexane suggest several potential applications, particularly in fields where the strategic placement of fluorine is advantageous.
Drug Delivery and Formulation
Partially fluorinated alkanes, often termed "semifluorinated alkanes," have garnered interest as potential drug carriers. Their ability to dissolve both lipophilic and fluorophilic compounds, coupled with their low surface tension and high gas-dissolving capacity, makes them attractive for various formulations. While not yet explored for this specific molecule, 1,1,1,6,6,6-hexafluorohexane could potentially be investigated for:
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Topical and Ophthalmic Formulations: Its volatility and spreading characteristics could be beneficial in delivering active pharmaceutical ingredients (APIs) to the skin or eyes.
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Emulsion-Based Drug Delivery: It could serve as the fluorous phase in stable emulsions for intravenous or oral drug delivery.
Molecular Scaffolding in Medicinal Chemistry
The 1,1,1,6,6,6-hexafluorohexane backbone could serve as a novel, flexible scaffold for the design of new bioactive molecules. The terminal CF₃ groups can:
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Enhance Metabolic Stability: By blocking sites of oxidative metabolism.[2]
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Increase Lipophilicity: Potentially improving membrane permeability and oral bioavailability.[2]
-
Modulate Binding Affinity: The CF₃ groups can engage in specific interactions with protein targets, such as dipole-dipole or orthogonal multipolar interactions.
Materials Science
The high thermal and chemical stability imparted by the CF₃ groups suggests potential applications in materials science as:
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Specialty Solvents: For reactions involving fluorinated compounds.
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Heat-Transfer Fluids: In applications requiring chemical inertness and specific thermal properties.
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Building Blocks for Fluorinated Polymers: Incorporation of this moiety into polymers could lead to materials with low surface energy, high thermal stability, and chemical resistance.
Conclusion and Future Outlook
1,1,1,6,6,6-Hexafluorohexane is a molecule with a unique combination of hydrocarbon and fluorocarbon characteristics. While a significant amount of experimental data remains to be generated, its predicted properties make it a compound of considerable interest for further investigation. The development of a robust and scalable synthetic route is a critical first step to unlocking its full potential. Subsequent detailed characterization of its physical properties, reactivity, and biological interactions will be essential for its application in drug discovery, materials science, and other advanced scientific fields. This guide serves as a foundational resource to stimulate and support such future research endeavors.
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